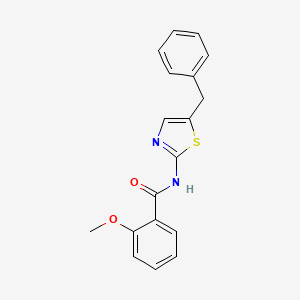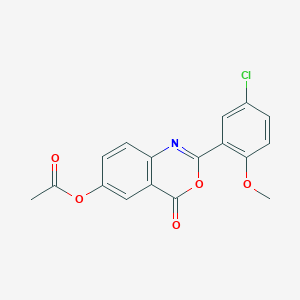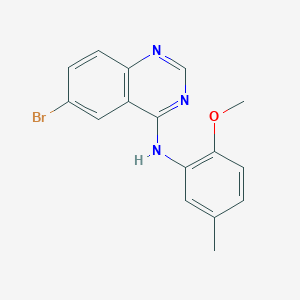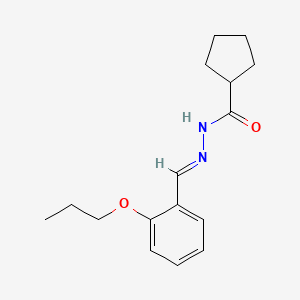
3-methyl-4-nitro-N-(1-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-4-nitro-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-(1-phenylethyl)-3-methyl-4-nitrobenzamide or N-(1-phenylethyl)-3-methyl-4-nitrobenzoylamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to exert its biological activity through the inhibition of enzymes such as HDACs and sirtuins. HDAC inhibition leads to the accumulation of acetylated histones, which can alter gene expression and promote cell death in cancer cells. Sirtuin inhibition can lead to the dysregulation of cellular metabolism and stress response, which can also promote cell death in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can induce cell death in cancer cells by inhibiting HDACs and sirtuins. Additionally, it has been shown to have antifungal and antibacterial activity. In vivo studies have also demonstrated the anticancer activity of this compound. For example, a study conducted on mice showed that this compound inhibited the growth of breast cancer tumors.
实验室实验的优点和局限性
One of the advantages of using 3-methyl-4-nitro-N-(1-phenylethyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Its anticancer, antifungal, and antibacterial activity make it a promising candidate for drug discovery. Additionally, its ability to inhibit HDACs and sirtuins makes it a useful tool compound for studying the function of these enzymes.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which can limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its biological activity.
未来方向
There are several future directions for the research on 3-methyl-4-nitro-N-(1-phenylethyl)benzamide. One direction is to further investigate its potential as a lead compound for the development of new drugs. This could involve optimizing its biological activity and reducing its toxicity.
Another direction is to study its mechanism of action in more detail. This could involve identifying its molecular targets and elucidating the signaling pathways that are affected by its inhibition of HDACs and sirtuins.
Finally, future research could also focus on the development of new synthetic methods for the preparation of this compound. This could involve the use of new coupling reagents or the development of new reaction conditions that could improve the yield and purity of the product.
合成方法
The synthesis of 3-methyl-4-nitro-N-(1-phenylethyl)benzamide can be achieved through several methods. One of the most common methods involves the reaction of 3-methyl-4-nitrobenzoic acid with N-(1-phenylethyl)amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 3-methyl-4-nitrobenzoic acid and the amino group of N-(1-phenylethyl)amine. The resulting product is then purified through recrystallization or column chromatography.
科学研究应用
3-methyl-4-nitro-N-(1-phenylethyl)benzamide has been widely used in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as a lead compound for the development of new drugs. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been reported to have antifungal and antibacterial activity.
In chemical biology, this compound has been used as a tool compound to study the function of proteins. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, while sirtuins are enzymes that regulate cellular metabolism and stress response.
属性
IUPAC Name |
3-methyl-4-nitro-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-10-14(8-9-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEDMEBEGXMMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)

![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![2-(1H-benzimidazol-2-yl)-N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B4960123.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)

![N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
